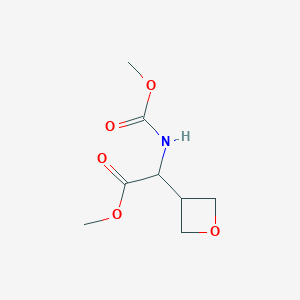

Methyl 2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetate

Cat. No. B8669868

Key on ui cas rn:

1009120-06-2

M. Wt: 203.19 g/mol

InChI Key: UNEHOGBDOBZLOA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09227961B2

Procedure details

A solution of methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-ylidene)acetate (intermediate LS28; Source: Moldes et al, Il Farmaco, 2001, 56, 609 and Wuitschik et al, Ang. Chem. Int. Ed. Engl, 2006, 45, 7736; 200 mg, 0.721 mmol) in ethyl acetate (7 mL) and CH2Cl2 (4.00 mL) was degassed by bubbling nitrogen for 10 min. Dimethyl dicarbonate (0.116 mL, 1.082 mmol) and Pd/C (20 mg, 0.019 mmol) were then added, the reaction mixture was fitted with a hydrogen balloon and allowed to stir at ambient temperature overnight. The reaction mixture was filtered through diatomaceous earth (Celite®) and concentrated. The residue was purified via Biotage (load with dichloromethane on 25 samplet; elute on 25S column with dichloromethane for 3CV then 0 to 5% methanol/dichloromethane over 250 mL then hold at 5% methanol/dichloromethane for 250 mL; 9 mL fractions). Fractions containing the desired product were concentrated to provide 167 mg methyl 2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetate as a colorless oil which solidified on standing. 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 3.29-3.40 (m, 1H) 3.70 (s, 3H) 3.74 (s, 3H) 4.55 (t, J=6.41 Hz, 1H) 4.58-4.68 (m, 2H) 4.67-4.78 (m, 2H) 5.31 (br s, 1H). MS: Anal. Calcd. for [M+H]+ C8H13NO5: 204.1. found 204.0. To methyl 2-(methoxycarbonylamino)-2-(oxetan-3-yl)acetate (50 mg, 0.246 mmol) in THF (2 mL) and Water (0.5 mL) was added lithium hydroxide monohydrate (10.33 mg, 0.246 mmol). The resultant solution was allowed to stir overnite at ambient temperature then concentrated to dryness to provide intermediate LS29 as a colorless powder. 1H NMR (500 MHz, CH3OD) δ ppm 3.38-3.50 (m, 1H) 3.67 (s, 3H) 4.28 (d, J=7.63 Hz, 1H) 4.57-4.79 (m, 4H).

Quantity

200 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:8][C:9]([NH:11][C:12](=[C:17]1[CH2:20][O:19][CH2:18]1)[C:13]([O:15][CH3:16])=[O:14])=[O:10])C1C=CC=CC=1.C(OC(OC)=O)(OC)=O.[H][H]>C(OCC)(=O)C.C(Cl)Cl.[Pd]>[CH3:1][O:8][C:9]([NH:11][CH:12]([CH:17]1[CH2:20][O:19][CH2:18]1)[C:13]([O:15][CH3:16])=[O:14])=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC(=O)NC(C(=O)OC)=C1COC1

|

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0.116 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC)OC(=O)OC

|

|

Name

|

|

|

Quantity

|

20 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at ambient temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by bubbling nitrogen for 10 min

|

|

Duration

|

10 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through diatomaceous earth (Celite®)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified via Biotage (load with dichloromethane on 25 samplet

|

WASH

|

Type

|

WASH

|

|

Details

|

elute on 25S column with dichloromethane for 3CV

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fractions containing the desired product

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

were concentrated

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)NC(C(=O)OC)C1COC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 167 mg | |

| YIELD: CALCULATEDPERCENTYIELD | 114% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |